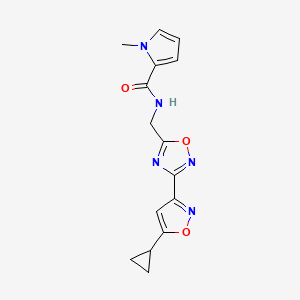
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide, also known as HPP593, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPP593 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用机制
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide is a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate 1 (IRS-1), a key mediator of insulin signaling, leading to its degradation and decreased insulin sensitivity. Inhibition of PTP1B by N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide leads to increased phosphorylation of IRS-1 and activation of downstream signaling pathways, resulting in increased insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide inhibits PTP1B with high selectivity and potency. In animal models, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been found to improve glucose tolerance, increase insulin sensitivity, and reduce body weight. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has also been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in lab experiments is its high selectivity and potency as a PTP1B inhibitor. This allows for precise modulation of insulin signaling and glucose homeostasis in vitro and in vivo. However, the complex synthesis method and high cost of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide may limit its use in some lab experiments. Additionally, the lack of human clinical trials makes it difficult to determine the safety and efficacy of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in humans.
未来方向
There are several future directions for the research and development of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide. One potential direction is the optimization of the synthesis method to reduce the cost and increase the yield of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide. Another direction is the investigation of the safety and efficacy of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in human clinical trials. Additionally, the potential therapeutic applications of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide in the treatment of inflammatory diseases and other metabolic disorders should be further explored. Finally, the development of more potent and selective PTP1B inhibitors based on the structure of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide may lead to the discovery of novel therapeutic agents for the treatment of type 2 diabetes and obesity.
合成方法
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide involves a series of chemical reactions that require several reagents and solvents. The starting material for the synthesis is 4-hydroxymethylcyclopentenone, which is then subjected to a series of reactions involving Grignard reagents, acid-catalyzed cyclization, and reduction to yield the final product. The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide is a complex process that requires expertise in synthetic organic chemistry.
科学研究应用
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide leads to increased insulin sensitivity and glucose uptake in insulin-resistant cells. N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has also been shown to improve glucose tolerance and reduce body weight in animal models of obesity and diabetes. Furthermore, N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2,2-diphenylacetamide has been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-13-16-11-17(12-18(16)23)21-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-19,22-23H,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUAAZJXGNEHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2734242.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2734246.png)


![9-(4-fluorobenzyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2734251.png)


![8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2734255.png)
![Ethyl 3-((4-carbamoylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2734256.png)
![3-(2-chlorobenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734257.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2734259.png)

